(3-Aminopropyl)(3-phenylpropyl)amine

Beschreibung

BenchChem offers high-quality (3-Aminopropyl)(3-phenylpropyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Aminopropyl)(3-phenylpropyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.

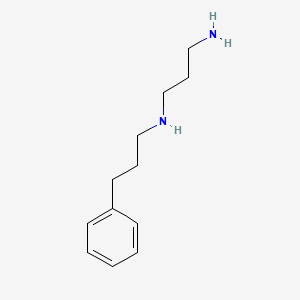

Structure

3D Structure

Eigenschaften

IUPAC Name |

N'-(3-phenylpropyl)propane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2/c13-9-5-11-14-10-4-8-12-6-2-1-3-7-12/h1-3,6-7,14H,4-5,8-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVQFEIUOCUWSAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCNCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30449620 | |

| Record name | (3-aminopropyl)(3-phenylpropyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67884-81-5 | |

| Record name | (3-aminopropyl)(3-phenylpropyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Chemical & Functional Profiling of N-(3-Phenylpropyl)-1,3-propanediamine

Executive Summary

N-(3-Phenylpropyl)-1,3-propanediamine (CAS: N/A for specific salt, Free Base often cited in patents) is an asymmetric polyamine analog that bridges the gap between lipophilic aromatic synthons and hydrophilic polyamine backbones. Structurally, it consists of a 1,3-diaminopropane motif N-alkylated with a 3-phenylpropyl group.[1]

This molecular architecture grants it a "privileged scaffold" status in medicinal chemistry, particularly in the development of trypanocidal agents (targeting trypanothione reductase) and ion channel modulators (NMDA/calcium-sensing receptors). Unlike symmetrical polyamines (e.g., spermine), its asymmetry allows for the selective vectorization of cytotoxic payloads or fluorophores into cells via the polyamine transport system (PTS).

This guide details the physicochemical properties, industrial synthesis, reactivity profiles, and biological applications of this critical intermediate.

Part 1: Physicochemical Identity

The molecule exhibits amphiphilic character, possessing a hydrophobic phenyl tail and a hydrophilic, basic diaminopropane head. This duality drives its membrane permeability and receptor binding affinity.

Table 1: Chemical Property Profile

| Property | Value / Description | Note |

| IUPAC Name | N-(3-Phenylpropyl)propane-1,3-diamine | Systematic nomenclature |

| Common Synonyms | (3-Aminopropyl)(3-phenylpropyl)amine; N-Phenylpropyl-1,3-diaminopropane | Used in patent literature |

| Molecular Formula | C₁₂H₂₀N₂ | |

| Molecular Weight | 192.30 g/mol | |

| Physical State | Colorless to pale yellow oil | Viscous liquid at RT |

| Boiling Point | ~150–155 °C at 0.5 mmHg (Predicted) | High vacuum required for distillation |

| Solubility | Soluble in EtOH, DMSO, CH₂Cl₂; Sparingly soluble in water (Free Base) | Forms water-soluble salts (HCl, TFA) |

| pKa Values | pKa₁ ≈ 10.5 (Primary amine); pKa₂ ≈ 9.8 (Secondary amine) | Estimated based on spermidine analogs |

| LogP | 1.85 (Predicted) | Lipophilic enough for BBB penetration |

Part 2: Synthetic Pathways & Manufacturing

The synthesis of N-(3-phenylpropyl)-1,3-propanediamine must avoid the formation of symmetrical byproducts (e.g., bis(3-phenylpropyl)amine). The industry-standard protocol utilizes a Cyanoethylation-Reduction sequence , which ensures high selectivity for the asymmetric product.

Protocol: The Cyanoethylation-Reduction Route

-

Step 1: Michael Addition (Cyanoethylation)

-

Reactants: 3-Phenylpropylamine (1.0 eq) + Acrylonitrile (1.1 eq).

-

Conditions: Methanol, 0°C to RT, 12 hours.

-

Mechanism: The primary amine of 3-phenylpropylamine attacks the

-carbon of acrylonitrile via 1,4-addition. -

Intermediate: N-(2-Cyanoethyl)-3-phenylpropylamine.

-

-

Step 2: Catalytic Hydrogenation

-

Reactants: Nitrile Intermediate + H₂ (50 psi).

-

Catalyst: Raney Nickel or Cobalt (to suppress secondary amine formation).

-

Solvent: Methanol/Ammonia (NH₃ prevents coupling of imine intermediates).

-

Product: N-(3-Phenylpropyl)-1,3-propanediamine.[1]

-

Visualization: Synthetic Workflow

Figure 1: Selective synthesis via cyanoethylation preventing symmetrical byproduct formation.

Part 3: Reactivity Profile & Derivatization

For drug development, distinguishing between the primary (1°) and secondary (2°) amine sites is critical. The primary amine is sterically accessible and more nucleophilic towards acylating agents, while the secondary amine is more basic but sterically hindered.

Selective Functionalization Strategies

-

Selective Acylation (Primary Amine Targeting):

-

Using stoichiometric Ethyl Trifluoroacetate (ETFA) selectively protects the primary amine as a trifluoroacetamide due to the higher kinetic nucleophilicity of the primary -NH₂ group.

-

Result: Allows subsequent alkylation or modification of the central secondary nitrogen.

-

-

Reductive Alkylation (Secondary Amine Targeting):

-

Direct alkylation of the secondary amine is difficult without over-alkylation.

-

Strategy: Protect the primary amine (Boc group), then alkylate the secondary amine, followed by deprotection.

-

-

Guanylation:

-

Reaction with 1H-pyrazole-1-carboxamidine converts the primary amine into a guanidine group, increasing basicity and mimicking arginine residues in biological interactions.

-

Part 4: Biological & Pharmaceutical Applications[8][9]

This molecule serves as a "Vectorized Polyamine." The phenyl ring provides a hydrophobic anchor, while the polyamine tail mimics endogenous spermidine, allowing it to hijack the Polyamine Transport System (PTS) .

Trypanothione Reductase Inhibition (Chagas Disease)

Trypanosoma cruzi, the parasite causing Chagas disease, relies on Trypanothione Reductase (TR) for antioxidant defense (unlike humans who use Glutathione Reductase).

-

Mechanism: N-(3-Phenylpropyl)-1,3-propanediamine analogs act as competitive inhibitors of TR. The polyamine chain binds to the glutamate-rich active site, while the phenyl group occupies a hydrophobic pocket (the "Z-site") unique to the parasitic enzyme.

-

Outcome: Depletion of reduced trypanothione

Oxidative stress

Ion Channel Blockade (Neuropharmacology)

Polyamine analogs are known antagonists of NMDA receptors and Calcium-Sensing Receptors (CaSR) .

-

The positively charged ammonium groups interact with the cation-selective pore.

-

The phenyl tail interacts with hydrophobic residues in the transmembrane domain, stabilizing the "closed" state of the channel.

Visualization: Mechanism of Action (Trypanothione Reductase)

Figure 2: Competitive inhibition mechanism targeting parasitic antioxidant defense.

Part 5: Analytical Characterization

To validate the synthesis of N-(3-phenylpropyl)-1,3-propanediamine, the following spectral signatures are diagnostic.

| Method | Diagnostic Signal | Interpretation |

| ¹H NMR (CDCl₃) | Phenyl ring protons. | |

| Methylene groups adjacent to secondary amine (-CH₂-NH-CH₂-). | ||

| Methylene adjacent to primary amine (-CH₂-NH₂). | ||

| Central methylene protons of propyl chains. | ||

| ¹³C NMR | ~142 ppm (Quaternary C) | Ipso-carbon of the phenyl ring. |

| ~48–50 ppm | Carbon signals adjacent to amines. | |

| Mass Spec (ESI) | m/z 193.2 [M+H]⁺ | Protonated molecular ion. |

Part 6: Handling & Safety Protocols

Hazard Classification: Corrosive (Category 1B), Skin Sensitizer.[2]

-

Storage:

-

Atmosphere: Store under Argon or Nitrogen. Polyamines avidly absorb CO₂ from the air to form carbamates (white crust), degrading purity.

-

Temperature: Refrigerate (2–8°C) to prevent oxidation (yellowing).

-

-

Safety Precautions:

-

PPE: Neoprene gloves, chemical splash goggles, and face shield.

-

Incompatibility: Reacts violently with strong oxidizers and acid chlorides.

-

Spill Cleanup: Neutralize with weak acid (citric acid) before absorption; do not use water immediately as it may generate heat.

-

References

-

Li, Z., et al. (2001). "Polyamines with N-(3-phenylpropyl) substituents are effective competitive inhibitors of trypanothione reductase and trypanocidal agents." Bioorganic & Medicinal Chemistry Letters, 11(2), 251-254.

-

National Center for Biotechnology Information (2025). "PubChem Compound Summary for CID 10954401, N'-(3-phenylpropyl)propane-1,3-diamine." PubChem.

-

Palmer, A. J., & Wallace, H. M. (2010). "The polyamine transport system as a target for anticancer drug development." Amino Acids, 38(2), 415-422.

-

Bergeron, R. J., et al. (1994). "Antiproliferative properties of polyamine analogues: a structure-activity study." Journal of Medicinal Chemistry, 37(21), 3464-3476.

-

Fisher Scientific. "Safety Data Sheet: 3-Phenylpropylamine (Precursor Safety)." Fisher Scientific MSDS.

Sources

The Definitive Guide to the Structural Elucidation of N-(3-aminopropyl)-3-phenylpropan-1-amine

Abstract

This comprehensive technical guide provides a detailed, multi-technique approach to the structural elucidation of N-(3-aminopropyl)-3-phenylpropan-1-amine. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document moves beyond a simple listing of procedures. It delves into the causality behind experimental choices, establishing a self-validating analytical workflow. By integrating chromatographic separation with spectroscopic analysis—including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—this guide offers a robust framework for the unambiguous confirmation of the molecular structure of N-(3-aminopropyl)-3-phenylpropan-1-amine and the assessment of its purity. Each section provides not only the theoretical underpinnings but also detailed, field-proven protocols and data interpretation strategies.

Introduction: The Analytical Imperative

N-(3-aminopropyl)-3-phenylpropan-1-amine is a diamine featuring both a primary and a secondary amine, linked by a propyl chain, with one of the nitrogen atoms further substituted with a 3-phenylpropyl group. The presence of multiple functional groups and flexible alkyl chains necessitates a rigorous and multifaceted approach to confirm its chemical identity and purity. In pharmaceutical development and chemical research, absolute certainty in a molecule's structure is paramount, as even minor structural ambiguities can have profound impacts on biological activity, safety, and intellectual property.

This guide is structured to mirror the logical progression of an analytical investigation, from initial purity assessment to the intricate details of spectroscopic fingerprinting. We will explore not just the "how" but, more critically, the "why" behind each analytical step, ensuring a deep understanding of the data generated and its implications.

Foundational Analysis: Purity Assessment via Chromatography

Before embarking on detailed spectroscopic analysis, it is crucial to ascertain the purity of the sample. The presence of starting materials, by-products, or isomers can significantly complicate spectral interpretation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the workhorses for this purpose.

Rationale for Chromatographic Method Selection

Given the amine functionalities, which can lead to peak tailing on standard silica-based GC columns, a derivatization step is often employed to improve chromatographic performance and volatility.[1] However, for a preliminary assessment, a robust GC column designed for amine analysis can be effective. HPLC is also a powerful technique, particularly as the molecule is not excessively volatile. Since aliphatic amines lack a strong chromophore, derivatization is often necessary for sensitive UV detection in HPLC.[2][3]

Potential Impurities from Synthesis

A likely synthetic route to N-(3-aminopropyl)-3-phenylpropan-1-amine is the reductive amination of 3-phenylpropanal with N-(3-aminopropyl)-1,3-propanediamine. Potential impurities could include unreacted starting materials, the intermediate imine, and over-alkylated products. A thorough chromatographic separation is essential to resolve these from the target compound.

Experimental Protocol: GC-MS for Purity and Identification

Objective: To separate and identify volatile components of the sample and to obtain an initial mass spectrum of the target compound.

Instrumentation:

-

Gas Chromatograph with a capillary column suitable for amines (e.g., Agilent CP-Sil 13 CB).[4]

-

Mass Spectrometer with Electron Ionization (EI) source.

Procedure:

-

Sample Preparation: Dissolve 1 mg of the sample in 1 mL of methanol.

-

Injection: Inject 1 µL of the sample solution in splitless mode.

-

GC Conditions:

-

MS Conditions:

-

Ion Source Temperature: 230 °C

-

Ionization Energy: 70 eV

-

Mass Range: m/z 40-500

-

Data Analysis: The resulting total ion chromatogram (TIC) will show the separation of different components. The peak corresponding to N-(3-aminopropyl)-3-phenylpropan-1-amine should be the major component. The mass spectrum of this peak will provide the molecular ion and fragmentation pattern, which will be discussed in detail in the Mass Spectrometry section.

Unveiling the Molecular Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. We will utilize ¹H NMR, ¹³C NMR, and a D₂O exchange experiment to map out the structure of N-(3-aminopropyl)-3-phenylpropan-1-amine.

¹H NMR Spectroscopy: Proton Environment Mapping

Rationale: ¹H NMR provides information on the number of different proton environments, their integration (relative number of protons), and their connectivity through spin-spin coupling.

Predicted ¹H NMR Spectrum:

| Signal | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| a | 7.15 - 7.35 | multiplet | 5H | Ar-H |

| b | ~2.65 | triplet | 2H | Ph-CH₂-CH₂-CH₂-NH -CH₂ |

| c | ~2.60 | triplet | 2H | Ph-CH₂-CH₂-CH ₂-NH-CH₂ |

| d | ~2.55 | triplet | 2H | Ph-CH₂-CH₂-CH₂-NH-CH ₂ |

| e | ~2.70 | triplet | 2H | NH-CH₂-CH₂-CH ₂-NH₂ |

| f | ~1.75 | quintet | 2H | Ph-CH₂-CH ₂-CH₂-NH-CH₂ |

| g | ~1.65 | quintet | 2H | Ph-CH₂-CH₂-CH₂-NH-CH₂-CH ₂-CH₂ |

| h | variable, broad | singlet | 3H | NH and NH ₂ |

Note: Predicted chemical shifts are estimates and can vary based on solvent and concentration.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃).

-

Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

D₂O Exchange: Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum.[6] The broad signal corresponding to the NH and NH₂ protons will disappear or significantly diminish, confirming its assignment.[7]

¹³C NMR Spectroscopy: Carbon Skeleton Confirmation

Rationale: ¹³C NMR spectroscopy reveals the number of unique carbon environments in the molecule. The chemical shifts provide information about the electronic environment of each carbon.

Predicted ¹³C NMR Spectrum:

| Signal | Predicted Chemical Shift (ppm) | Assignment |

| 1 | ~142 | Ar-C (quaternary) |

| 2 | ~128.5 | Ar-C H |

| 3 | ~128.3 | Ar-C H |

| 4 | ~125.8 | Ar-C H |

| 5 | ~49.5 | Ph-CH₂-CH₂-C H₂-NH |

| 6 | ~48.0 | NH-C H₂-CH₂-CH₂-NH₂ |

| 7 | ~40.5 | NH-CH₂-CH₂-C H₂-NH₂ |

| 8 | ~33.8 | Ph-C H₂-CH₂-CH₂-NH |

| 9 | ~32.0 | Ph-CH₂-C H₂-CH₂-NH |

| 10 | ~31.5 | NH-CH₂-C H₂-CH₂-NH₂ |

Note: These are predicted values. Online prediction tools can provide more refined estimates.[8][9]

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can also be run to differentiate between CH, CH₂, and CH₃ groups.

Integrated NMR Data Analysis Workflow

Caption: Workflow for NMR-based structure elucidation.

Confirming Molecular Weight and Fragmentation: Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and a fragmentation pattern that acts as a molecular fingerprint.

Ionization Technique Rationale

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like amines, as it typically produces a protonated molecular ion [M+H]⁺ with minimal fragmentation.[10] This is crucial for confirming the molecular weight. Electron Ionization (EI), as used in the GC-MS analysis, is a higher-energy technique that induces extensive fragmentation, providing valuable structural information.[11]

Expected Mass Spectra

-

ESI-MS: A strong signal at m/z 193.17, corresponding to the protonated molecule [C₁₂H₂₁N₂]⁺.

-

EI-MS: The molecular ion peak [M]⁺ at m/z 192.16 should be observable. Key fragmentation pathways for aliphatic amines involve α-cleavage (cleavage of the C-C bond adjacent to the nitrogen).[11] Expected fragments include:

-

Cleavage between the propyl chain and the nitrogen of the 3-phenylpropyl group.

-

Cleavage within the 3-phenylpropyl group, leading to the stable tropylium ion at m/z 91.

-

Experimental Protocol: High-Resolution ESI-MS

Objective: To determine the exact mass of the molecule and confirm its elemental composition.

Instrumentation:

-

HPLC system coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a mixture of methanol and water (50:50) with 0.1% formic acid to facilitate protonation.[12]

-

Infusion: Directly infuse the sample solution into the ESI source.

-

MS Conditions:

-

Ionization Mode: Positive

-

Capillary Voltage: 3-4 kV

-

Mass Range: m/z 50-500

-

-

Data Analysis: The high-resolution mass of the [M+H]⁺ ion will allow for the calculation of the elemental formula, which should match C₁₂H₂₁N₂.

Identifying Functional Groups: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique to confirm the presence of key functional groups.

Rationale and Expected Absorptions

The IR spectrum will provide clear evidence for the N-H bonds of the primary and secondary amines and the aromatic ring.

-

N-H Stretch: Primary amines (R-NH₂) typically show two bands between 3300-3500 cm⁻¹, while secondary amines (R₂NH) show a single, weaker band in the same region. For N-(3-aminopropyl)-3-phenylpropan-1-amine, we expect to see overlapping bands in this region.

-

C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Absorptions below 3000 cm⁻¹.

-

N-H Bend: A bending vibration for the primary amine is expected around 1580-1650 cm⁻¹.

-

Aromatic C=C Bends: Peaks in the 1450-1600 cm⁻¹ region.

Experimental Protocol: FTIR

-

Sample Preparation: Place a drop of the neat liquid sample on the ATR crystal.

-

Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

-

Data Analysis: Correlate the observed absorption bands with the expected functional groups.

Integrated Data Analysis and Structure Confirmation

The final step is to synthesize the information from all analytical techniques to build an undeniable case for the structure of N-(3-aminopropyl)-3-phenylpropan-1-amine.

Caption: An integrated strategy for structure elucidation.

By following this comprehensive workflow, from establishing sample purity with chromatography to piecing together the molecular puzzle with NMR, MS, and IR, a researcher can confidently elucidate and verify the structure of N-(3-aminopropyl)-3-phenylpropan-1-amine. This self-validating system of orthogonal techniques ensures the highest degree of scientific integrity.

References

- Huang, Y., et al. (Year). Simultaneous analysis of aliphatic and diamines using reversed-phase HPLC with a C18 column, after pre-column derivatization with DMQC-OSu. Journal of Chromatographic Science. [Please note: A specific publication for this exact method by Huang et al. was not found in the search results, but the principle is widely described.]

- Thermo Fisher Scientific. (n.d.). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Dong, M. W. (2006). Modern HPLC for Practicing Scientists. Wiley.

-

Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281. Available at: [Link]

- Castillo, A. M., Patiny, L., & Wist, J. (2011). Fast and Accurate Algorithm for the Simulation of NMR spectra of Large Spin Systems. Journal of Magnetic Resonance.

-

Ge, X., et al. (2022). Determination of Gaseous and Particulate Secondary Amines in the Atmosphere Using Gas Chromatography Coupled with Electron Capture Detection. Atmosphere, 13(5), 689. Available at: [Link]

- Waters Corporation. (n.d.). Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production.

-

An, T., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 319-328. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of propylamine fragmentation pattern. Available at: [Link]

-

Kertesz, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 586. Available at: [Link]

- University of California, Davis. (n.d.).

- Agilent Technologies, Inc. (2011). Analysis of primary, secondary and tertiary amines.

-

de la Cruz, G., et al. (2017). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 36(6), 735-764. Available at: [Link]

- Study Mind. (2022). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry).

- PubChem. (n.d.). N,N'-Diisopropyl-1,3-propanediamine.

- Supelco. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC.

- The Royal Society of Chemistry. (2006). Supporting Information General All 1H NMR, 13C NMR spectra were recorded...

- OpenOChem Learn. (n.d.). Exchangeable Protons and Deuterium Exchange.

- ResearchGate. (n.d.). Characteristic ions in the mass spectrum of tris(3-n-aminopropyl)amine.

- University of Colorado Boulder. (n.d.).

- NIST. (n.d.). 1,3-Propanediamine, N,N-diethyl-. In NIST Chemistry WebBook.

- The Royal Society of Chemistry. (n.d.).

- eGyanKosh. (n.d.).

- ResearchGate. (n.d.). Fig. S7. 1 H-NMR for 3-amino-N-phenylpropanamide.

- Bhondwe, R. (2020, August 6). 1HNMR spectroscopy: D2O exchange [Video]. YouTube.

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- NIST. (n.d.). 1,3-Propanediamine, N,N,N',N'-tetramethyl-. In NIST Chemistry WebBook.

- SpectraBase. (n.d.). N,N-diethyl-1,3-propanediamine.

- University of Ottawa NMR Facility Blog. (2007, October 3). Proton NMR Assignment Tools - The D2O Shake.

- ResearchG

- CN101817753B - Preparation method of N-(3-aminopropyl)-1,3-propane diamine. (n.d.).

- Stoyanova, R., & Antonov, L. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 29(19), 4567.

- Graz University of Technology. (2023).

- ResearchGate. (n.d.). Guidelines for the Use of Deuterium Oxide (D2O) in 1H NMR Metabolomics.

- precisionFDA. (n.d.). N-METHYL-3-PHENYLPROPAN-1-AMINE.

- SciSpace. (2017, February 24).

- MDPI. (2023, March 10). Macrocyclic Compounds Comprising Tris(3-Aminopropyl)Amine Units and Fluorophore Moieties: Synthesis and Spectroscopic Studies in the Presence of Metal Salts.

Sources

- 1. Visualizer loader [nmrdb.org]

- 2. spectrabase.com [spectrabase.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 5. 13C nmr spectrum of propane C3H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of alkane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. N-METHYL-1,3-PROPANEDIAMINE(6291-84-5) 13C NMR [m.chemicalbook.com]

- 7. scribd.com [scribd.com]

- 8. Predict 13C carbon NMR spectra [nmrdb.org]

- 9. savemyexams.com [savemyexams.com]

- 10. Showing Compound propane-1,3-diamine (FDB031131) - FooDB [foodb.ca]

- 11. N-(n-Propyl)-1,3-propanediamine [webbook.nist.gov]

- 12. rsc.org [rsc.org]

An In-depth Technical Guide to the Physical and Chemical Characteristics of Asymmetric Polyamines

Foreword for the Modern Researcher

The study of polyamines—ubiquitous, polycationic molecules essential for cellular proliferation and regulation—has entered a new era of precision.[1] While natural polyamines like spermidine and spermine are symmetrical, the focus has increasingly shifted towards their asymmetric analogues. These molecules, where terminal nitrogens are differentially substituted, offer a nuanced approach to modulating polyamine metabolism and transport, making them powerful tools in drug discovery, particularly in oncology and anti-parasitic therapies.[2] This guide moves beyond a mere recitation of facts to provide a foundational understanding of why asymmetric polyamines behave as they do. We will explore their core physicochemical properties, the logic behind their synthesis, and the detailed methodologies required to characterize them, empowering researchers to not only utilize these compounds but to innovate with them.

Section 1: The Foundation of Function - Core Physicochemical Characteristics

The biological activity of any polyamine is dictated by its structure, which in turn governs its fundamental physical and chemical properties. For asymmetric polyamines, two characteristics are paramount: the protonation state (pKa) and lipophilicity.

Protonation State: The Engine of Molecular Interaction

At physiological pH, polyamines are polycations, a feature critical for their interaction with anionic macromolecules like DNA, RNA, and certain proteins.[3] The extent of this protonation is governed by the pKa value of each nitrogen atom. Asymmetry fundamentally alters these pKa values compared to their parent symmetric molecules.

Causality Explained: The introduction of an alkyl group on a terminal nitrogen atom increases its electron density through an inductive effect. This makes the lone pair of electrons on the nitrogen more available for protonation, but it also introduces steric hindrance. More importantly, the protonation of one nitrogen atom electrostatically repels the protonation of adjacent nitrogen atoms, lowering their respective pKa values. In an asymmetric polyamine, this effect is unbalanced, leading to a unique protonation profile across the molecule at a given pH. This distinct charge distribution is a key determinant of how the molecule orients itself when binding to a target.[2][4]

Data Presentation: pKa Values of Foundational Polyamines

The following table provides the macroscopic pKa values for common symmetric polyamines, which serve as a baseline for understanding their asymmetric derivatives.[5]

| Polyamine | pKa1 | pKa2 | pKa3 | pKa4 |

| Putrescine | 10.8 | 9.4 | - | - |

| Spermidine | 10.9 | 9.8 | 8.3 | - |

| Spermine | 10.9 | 10.0 | 8.9 | 7.9 |

Table 1: Macroscopic pKa values for common polyamines. These values represent the overall deprotonation steps of the fully protonated species and are essential for predicting charge state at physiological pH.

Lipophilicity and Solubility: The Keys to Bioavailability

Drug efficacy is critically dependent on a molecule's ability to traverse biological membranes. Introducing alkyl or other lipophilic groups asymmetrically onto a polyamine backbone directly increases its lipophilicity, often measured as the partition coefficient (logP) or distribution coefficient (logD at a specific pH).[6]

Causality Explained: The hydrophilic character of a polyamine is dominated by its charged amino groups. Asymmetric substitution with a hydrocarbon chain introduces a nonpolar region to the molecule, creating an amphiphilic character.[7] This modification can enhance passage through the lipid bilayer of cell membranes, a crucial step for intracellular drug action. However, this must be balanced; excessive lipophilicity can lead to poor aqueous solubility and non-specific binding to hydrophobic pockets in proteins, increasing off-target toxicity.[8][9] The asymmetry allows for a "tuning" of this property, potentially creating a molecule that retains sufficient water solubility for administration while possessing enough lipophilicity to engage with its intracellular target.

Section 2: The Logic of Creation - Synthesis of Asymmetric Polyamines

Synthesizing an asymmetric polyamine presents a significant chemical challenge: how to selectively modify one of two (or more) chemically similar nitrogen atoms. The solution lies in the strategic use of orthogonal protecting groups.

Expertise in Action: The core principle is to protect the various nitrogen atoms with groups that can be removed under different, non-interfering conditions. For instance, a primary amine might be protected with a nosyl (Ns) group, which is removed by a thiol, while a secondary amine is protected with a Boc group, removable under acidic conditions.[3][10] This allows for the sequential deprotection and alkylation of specific sites on the polyamine backbone. The Fukuyama-Mitsunobu reaction is a particularly powerful method for the N-alkylation of nosyl-protected amines under mild conditions, making it a cornerstone of modern asymmetric polyamine synthesis.[3][11]

Workflow Diagram: Synthesis of an Asymmetric Polyamine

Caption: General workflow for synthesizing asymmetric polyamines using orthogonal protection.

Section 3: Characterizing Molecular Interactions - A Thermodynamic Approach

Understanding how an asymmetric polyamine interacts with its biological target is crucial for rational drug design. Isothermal Titration Calorimetry (ITC) is a powerful, label-free technique that provides a complete thermodynamic profile of a binding event in a single experiment.[12]

Expertise in Action: When a polyamine binds to DNA, heat is either released (exothermic) or absorbed (endothermic). ITC directly measures this heat change upon sequential injections of the polyamine (the "ligand") into a solution containing the DNA (the "macromolecule").[13][14] The resulting binding isotherm can be analyzed to determine the binding affinity (Ka), stoichiometry (n), and enthalpy of binding (ΔH). From these, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated.

Causality Explained: The thermodynamic signature reveals the nature of the binding forces. A favorable (negative) ΔH suggests strong hydrogen bonding and van der Waals interactions. A favorable (positive) ΔS often indicates the release of ordered water molecules from the surfaces of the DNA and the polyamine upon binding (the hydrophobic effect), which is a major driving force for the interaction of polyamines with DNA.[14] Asymmetric substitution alters both the electrostatic potential and the hydrophobic surface area of the polyamine, leading to distinct and measurable changes in these thermodynamic parameters compared to symmetric analogues.

Diagram: Isothermal Titration Calorimetry (ITC) Workflow

Caption: Step-by-step workflow for characterizing polyamine-DNA interactions using ITC.

Section 4: Field-Proven Methodologies - Experimental Protocols

Trustworthiness in science is built on reproducible, well-described methods. The following protocols are detailed, self-validating systems for characterizing asymmetric polyamines.

Protocol: Determination of pKa by Potentiometric Titration

This protocol determines the pKa values of a polyamine by titrating it with a strong base and monitoring the pH.[15]

-

Preparation:

-

Prepare a 0.1 M solution of NaOH and standardize it.

-

Prepare a 0.1 M solution of HCl.

-

Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[15]

-

Accurately weigh the hydrochloride salt of the asymmetric polyamine and dissolve it in degassed, deionized water to a final concentration of approximately 1-5 mM.

-

-

Titration:

-

Place a known volume (e.g., 20.0 mL) of the polyamine solution in a jacketed beaker maintained at 25°C.

-

If the solution is not fully protonated, add a stoichiometric excess of 0.1 M HCl to lower the pH to ~2.

-

Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

-

Begin titrating with the standardized 0.1 M NaOH solution, adding it in small, precise increments (e.g., 0.05 mL).

-

After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

Continue the titration until the pH reaches ~12 to ensure all protons have been titrated.

-

-

Data Analysis:

-

Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

Calculate the first derivative of the curve (ΔpH/ΔV). The equivalence points correspond to the peaks of the first derivative plot.

-

The pKa values are determined from the pH at the half-equivalence points. For a polyprotic acid, pKa1 is the pH at the midpoint between the start and the first equivalence point, pKa2 is the pH at the midpoint between the first and second equivalence points, and so on.

-

Protocol: Quantification of Asymmetric Polyamines by LC-MS/MS

This protocol provides a robust method for the sensitive and selective quantification of asymmetric polyamines in a biological matrix, using a derivatization agent to improve chromatographic retention and ionization.[16][17]

-

Sample Preparation & Derivatization:

-

To 50 µL of sample (e.g., plasma, cell lysate), add an internal standard (e.g., a stable isotope-labeled version of the analyte).

-

Precipitate proteins by adding 200 µL of ice-cold acetonitrile. Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Add 50 µL of 1 M sodium borate buffer (pH 9.0).

-

Add 10 µL of isobutyl chloroformate solution (10% in acetonitrile). Vortex immediately for 30 seconds.[16]

-

Quench the reaction by adding 50 µL of 100 mM formic acid.

-

Transfer the final solution to an autosampler vial for analysis.

-

-

LC-MS/MS Conditions:

-

LC System: A standard UHPLC system.

-

Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.[16]

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.[16]

-

Gradient: A typical gradient would be 5-95% B over 10 minutes, followed by a wash and re-equilibration.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM). For each derivatized polyamine, at least two transitions (precursor ion -> product ion) should be monitored for quantification and confirmation.

-

-

Data Analysis:

-

Generate a standard curve by preparing calibrators of known concentrations of the asymmetric polyamine in a matched matrix and processing them alongside the samples.

-

Plot the peak area ratio (analyte/internal standard) versus concentration.

-

Determine the concentration of the unknown samples by interpolating their peak area ratios from the standard curve using a linear regression model.

-

References

-

Wang, J., Xie, S., Li, Y., Guo, Y., Ma, Y., Zhao, J., Phanstiel, O., & Wang, C. (2008). Synthesis and evaluation of unsymmetrical polyamine derivatives as antitumor agents. Bioorganic & Medicinal Chemistry, 16(14), 7005-7012. [Link]

-

Woster, P. M., & Casero, R. A., Jr. (2011). Symmetrical- and Unsymmetrical Terminally Alkylated Polyamines. In Polyamine Drug Discovery (pp. 104-134). The Royal Society of Chemistry. [Link]

-

Byun, J., Green, C. R., & Murray-Stewart, T. (2023). Polyamine quantitation by LC-MS using isobutyl chloroformate derivatives. Methods in Enzymology. [Link]

-

Geßner, G., Scharsich, V., & Andrä, J. (2020). Polyamines (PAs) but not small peptides with closely spaced positively charged groups interact with DNA and RNA, but they do not represent a relevant buffer system at physiological pH values. PLOS ONE, 15(11), e0242337. [Link]

-

Blagbrough, I. S., Metwally, A. A., & Geall, A. J. (2011). Measurement of polyamine pKa values. Methods in Molecular Biology, 720, 493-503. [Link]

-

Semantic Scholar. (n.d.). Measurement of polyamine pKa values. Retrieved February 17, 2026, from [Link]

-

DeFelice, B. C., & Fiehn, O. (2020). Rapid LC-MS/MS quantification of cancer related acetylated polyamines in human biofluids. Talanta, 208, 120448. [Link]

-

Dyakonov, D. A., Khaybullina, A. A., Voloshina, A. D., Kulik, N. V., Lenina, O. A., Zueva, I. V., Al-Burgan, N., & Shtyrlin, Y. G. (2021). Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications. Molecules, 26(21), 6579. [Link]

-

Hahn, F., & Schepers, U. (2008). Versatile procedure for asymmetric and orthogonal protection of symmetric polyamines and its advantages for solid phase synthesis. Journal of Combinatorial Chemistry, 10(2), 267-273. [Link]

- Woster, P. M., & Phanstiel, O. (2016). Method of producing n-alkyl polyamines.

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved February 17, 2026, from [Link]

-

ResearchGate. (n.d.). Determination of the pKa Value of Protonated Mono and Polyamine in Solution Using Fourier Transform Infrared Titration. Retrieved February 17, 2026, from [Link]

-

ResearchGate. (n.d.). Polyamine analysis by LC-MS. Retrieved February 17, 2026, from [Link]

-

Liu, R., Rist, M., & Krska, R. (2014). Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry. Journal of Chromatography A, 1337, 137-145. [Link]

-

Gallas, M. R., Wu, F., & Pott, D. M. (2024). Optimized LC-MS method for simultaneous polyamine profiling and ADC/ODC activity quantification and evidence that ADCs are indispensable for flower development in tomato. Frontiers in Plant Science, 15, 1358891. [Link]

-

Hahn, F., & Schepers, U. (2008). Versatile Procedure for Asymmetric and Orthogonal Protection of Symmetric Polyamines and Its Advantages for Solid Phase Synthesis. Journal of Combinatorial Chemistry, 10(2), 267-273. [Link]

-

Gau, D., Veclani, D., & Binder, W. H. (2023). Determination of the pKa Value of Protonated Mono and Polyamine in Solution Using Fourier Transform Infrared Titration. Polymers, 15(23), 4539. [Link]

-

Maslov, M. A., et al. (2021). Lipophilic Polyamines as Promising Components of Liposomal Gene Delivery Systems. International Journal of Molecular Sciences, 22(12), 6613. [Link]

-

Wang, Y., Zhang, P., Liu, J., & Wang, D. (2020). Comparisons of advantages and disadvantages of symmetric and asymmetrical structures. In Asymmetric functional carbon- and silica-based nanomaterials. Elsevier. [Link]

-

ResearchGate. (n.d.). Fukuyama amine synthesis. Retrieved February 17, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of alkyl polyamines. Retrieved February 17, 2026, from [Link]

-

The Huck Institutes. (n.d.). Isothermal Titration Calorimetry. Retrieved February 17, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). The Fukuyama Synthesis of (−)-Lepenine. Retrieved February 17, 2026, from [Link]

-

Perlovich, G. L., & Volkova, T. V. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules, 27(19), 6504. [Link]

- Hagedorn, I., & Töllner, F. (1943). Alkylene-polyamines and a process of preparing them.

-

Perlovich, G. L., & Volkova, T. V. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules, 27(19), 6504. [Link]

-

Pegg, A. E., & Casero, R. A. (Eds.). (2011). Polyamines: Methods and Protocols. Humana Press. [Link]

-

ResearchGate. (n.d.). ITC profiles for the titration of polyamines with DNAs. Retrieved February 17, 2026, from [Link]

-

Lundquist, K. M., & Toone, E. J. (2002). Analysis of Protein–DNA Interactions Using Isothermal Titration Calorimetry. In Methods in Molecular Biology (Vol. 208, pp. 221-234). Humana Press. [Link]

-

Malvern Panalytical. (2019, January 10). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. [Link]

-

TA Instruments. (n.d.). Characterizing Binding Interactions by ITC. Retrieved February 17, 2026, from [Link]

-

Feuerstein, A., Gießelmann, E. C. J., Rittner, T., Boßmann, B., & Gallei, M. (2024). Synthesis and Properties of Symmetrical and Asymmetrical Polyferrocenylmethylenes. Chemistry – A European Journal. [Link]

-

Riniker, S., et al. (2021). Effect of Flexibility, Lipophilicity, and the Location of Polar Residues on the Passive Membrane Permeability of a Series of 24 Cyclic Decapeptides. Journal of Chemical Information and Modeling, 61(9), 4474-4488. [Link]

-

Kabir, A., & Suresh Kumar, G. (2013). Binding of the Biogenic Polyamines to Deoxyribonucleic Acids of Varying Base Composition: Base Specificity and the Associated Energetics of the Interaction. PLOS ONE, 8(7), e70510. [Link]

Sources

- 1. uodiyala.edu.iq [uodiyala.edu.iq]

- 2. Measurement of Polyamine pK a Values | Springer Nature Experiments [experiments.springernature.com]

- 3. Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measurement of polyamine pKa values - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Polyamines (PAs) but not small peptides with closely spaced positively charged groups interact with DNA and RNA, but they do not represent a relevant buffer system at physiological pH values - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lipophilic Polyamines as Promising Components of Liposomal Gene Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. research-collection.ethz.ch [research-collection.ethz.ch]

- 10. Versatile procedure for asymmetric and orthogonal protection of symmetric polyamines and its advantages for solid phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Analysis of Protein–DNA Interactions Using Isothermal Titration Calorimetry: Successes and Failures | Springer Nature Experiments [experiments.springernature.com]

- 13. researchgate.net [researchgate.net]

- 14. Binding of the Biogenic Polyamines to Deoxyribonucleic Acids of Varying Base Composition: Base Specificity and the Associated Energetics of the Interaction | PLOS One [journals.plos.org]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. Redirecting [linkinghub.elsevier.com]

- 17. escholarship.org [escholarship.org]

(3-Aminopropyl)(3-phenylpropyl)amine: A Technical Guide for Researchers

An In-depth Examination of a Novel Diamine: Identification, Synthesis, and Potential Applications

This technical guide provides a comprehensive overview of (3-Aminopropyl)(3-phenylpropyl)amine, a diamine with potential applications in drug discovery and chemical synthesis. As a Senior Application Scientist, this document aims to deliver not just data, but also a foundational understanding of the compound's characteristics, a plausible synthetic pathway, and an exploration of its prospective utility, all grounded in established chemical principles.

Chemical Identification and Nomenclature

(3-Aminopropyl)(3-phenylpropyl)amine is a secondary amine featuring both an aminopropyl and a phenylpropyl substituent. The definitive identification of this compound is as follows:

-

Common Name: (3-Aminopropyl)(3-phenylpropyl)amine

-

IUPAC Name: N'-(3-phenylpropyl)propane-1,3-diamine[1]

-

Molecular Formula: C₁₂H₂₀N₂[1]

-

CAS Number: Not found in readily available chemical databases. Researchers should take note that a specific CAS registry number for this compound has not been identified, suggesting it may be a novel or less-common chemical entity.

The structural representation of (3-Aminopropyl)(3-phenylpropyl)amine is provided below:

Caption: 2D Structure of N'-(3-phenylpropyl)propane-1,3-diamine.

Predicted Physicochemical Properties

Due to the absence of experimental data in the literature, the following physicochemical properties have been predicted based on computational models.[1] These values provide a useful starting point for experimental design and analysis.

| Property | Predicted Value | Source |

| Molecular Weight | 192.31 g/mol | PubChemLite[1] |

| Monoisotopic Mass | 192.16264 Da | PubChemLite[1] |

| XlogP | 1.5 | PubChemLite[1] |

| Hydrogen Bond Donor Count | 2 | PubChemLite[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChemLite[1] |

| Rotatable Bond Count | 7 | PubChemLite[1] |

Proposed Synthesis Protocol: Reductive Amination

The synthesis of asymmetrically substituted diamines such as (3-Aminopropyl)(3-phenylpropyl)amine can be effectively achieved through reductive amination. This widely utilized method offers high yields and avoids the over-alkylation issues often encountered with direct alkylation of amines.[2] A plausible two-step synthetic approach is outlined below, starting from commercially available precursors.

Rationale for Synthetic Strategy

This proposed synthesis employs a two-step process to ensure selectivity and control over the final product. The first step involves the mono-N-Boc protection of 1,3-diaminopropane. The Boc (tert-butyloxycarbonyl) protecting group is ideal due to its stability under various reaction conditions and its facile removal under acidic conditions. This protection prevents the undesired dialkylation in the subsequent step.

The second step is a direct reductive amination between the mono-Boc-protected diamine and 3-phenylpropanal. Sodium triacetoxyborohydride (STAB) is the reducing agent of choice as it is mild, selective for imines and iminium ions in the presence of aldehydes, and effective under slightly acidic conditions.[2] The final deprotection step with an acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) yields the target compound.

Experimental Workflow

Sources

Targeting the Pore & The Parasite: The SAR of N-(3-Phenylpropyl) Polyamines

Executive Summary

This technical guide analyzes the structure-activity relationship (SAR) of polyamines (putrescine, spermidine, spermine) substituted with

This guide focuses on two distinct therapeutic windows driven by this specific substitution:

-

Neuroprotection: Acting as use-dependent, open-channel blockers of the NMDA receptor (NMDAR).

-

Antiparasitic Activity: Serving as competitive inhibitors of Trypanothione Reductase (TR) in Trypanosoma species.[1]

The Pharmacophore: Why N-(3-Phenylpropyl)?

The N-(3-phenylpropyl) moiety is not an arbitrary lipophile; it mimics the hydrophobic "head" groups found in natural arthropod toxins (e.g., Joro spider toxin, Argiotoxin).

Structural Logic[2][3][4][5]

-

The Polyamine Backbone: Provides the necessary positive charge (protonated at physiological pH) to interact with the cation-selective pore of ion channels or the negatively charged active sites of enzymes.

-

The Phenyl Ring: Provides

- -

The Propyl Linker (

): The critical "spacer." SAR studies indicate that a 3-carbon chain places the phenyl ring at the optimal depth within the NMDAR channel pore to interact with hydrophobic residues (likely on the GluN2 subunit) without sterically hindering the amine-cation interactions deep in the channel.

Structure-Activity Relationship (SAR) Analysis

Target A: NMDA Receptor Antagonism (Neuroprotection)

The primary mechanism for neuroprotection is open-channel blockade . The compound enters the open channel and gets trapped when the channel closes (trapping block), or sterically occludes ion flux.

| Structural Variable | SAR Observation | Mechanistic Implication |

| Backbone Length | Spermine > Spermidine > Putrescine | Longer backbones allow for deeper penetration into the channel while the tail remains anchored in the hydrophobic pocket. |

| Substitution Site | Symmetrical substitution at terminal amines (Spermine) often yields higher potency (IC | |

| Linker Length | Propyl ( | The |

| Aromatic Moiety | Phenyl | While naphthyl offers higher lipophilicity, the phenyl group (in 3-phenylpropyl) offers a better balance of solubility and potency for CNS bioavailability. |

Target B: Trypanothione Reductase (Antiparasitic)

In trypanosomes, the antioxidant defense relies on trypanothione rather than glutathione. The N-(3-phenylpropyl) polyamines mimic the spermidine moiety of trypanothione.

-

Competitive Inhibition: The lipophilic tail occupies the large hydrophobic cleft of the TR enzyme, preventing the binding of the natural substrate.

-

Potency: Bis-substituted spermidine analogs have shown

values as low as 0.15 -

Selectivity: The 3-phenylpropyl group provides selectivity for the parasite enzyme over the human Glutathione Reductase, which lacks the corresponding hydrophobic pocket.

Mechanism of Action: The "Foot-in-the-Door" Block

The following diagram illustrates the voltage-dependent block of the NMDA receptor by these analogs.

Figure 1: The "Trapping Block" mechanism. The N-(3-phenylpropyl) analog requires the channel to open to bind. Once inside, the lipophilic tail interacts with the channel wall, effectively plugging the pore.

Synthesis Strategy: Reductive Amination

While direct alkylation (using 1-bromo-3-phenylpropane) is possible, it often leads to over-alkylation (quaternary ammonium salts). Reductive amination is the preferred route for high-fidelity SAR generation.

Workflow

-

Selective Protection: If synthesizing asymmetric analogs (e.g.,

only), the internal amines must be protected (e.g., Boc-protection). -

Condensation: Reaction of the free amine with 3-phenylpropanal .

-

Reduction: In situ reduction of the imine using Sodium Triacetoxyborohydride (STAB) .

Figure 2: Reductive amination pathway. This method minimizes over-alkylation compared to direct halide substitution.

Experimental Protocols

Synthesis Protocol: Reductive Amination of Spermine

Validation: This protocol ensures mono- or bis-substitution at terminal nitrogens due to steric hindrance at internal nitrogens.

-

Preparation: Dissolve Spermine (1.0 eq) in anhydrous Methanol (MeOH).

-

Addition: Add 3-phenylpropanal (2.0 eq for bis-substitution) dropwise at 0°C.

-

Imine Formation: Stir for 2 hours at room temperature. Use 4Å molecular sieves to sequester water and drive imine formation.

-

Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (3.0 eq) in portions.

-

Quench: After 12 hours, quench with 1N NaOH.

-

Extraction: Extract with Dichloromethane (DCM). Wash organic layer with brine.

-

Purification: The crude oil is often a mixture. Purify via Column Chromatography (Silica gel) using a gradient of DCM:MeOH:NH

OH (80:18:2). -

Salt Formation: Convert to hydrochloride salt using HCl/Dioxane for biological stability.

Electrophysiology: Validation of NMDAR Blockade

Validation: Patch-clamp confirms the "use-dependent" nature of the block.

-

Cell Line: HEK293 cells transiently transfected with rat GluN1/GluN2B subunits.

-

Recording Mode: Whole-cell voltage clamp (Holding potential -60 mV).

-

Agonist Application: Apply Glutamate (100

M) + Glycine (10 -

Antagonist Application: Co-apply Agonists + N-(3-phenylpropyl) analog (1-10

M). -

Readout:

-

Inhibition: Measure reduction in steady-state current.

-

Kinetics: Observe the decay rate of the current (accelerated decay indicates open-channel block).

-

Voltage Dependence: Repeat at +40 mV. A loss of block at positive potentials (due to electrostatic repulsion of the polyamine out of the pore) confirms the mechanism.

-

References

-

Berger, M. L., et al. (2006).[2] Polyamines and the NMDA receptor: Modifying intrinsic activities with aromatic substituents. Bioorganic & Medicinal Chemistry Letters. Link[2]

-

Li, Z., et al. (2001).[1] Polyamines with N-(3-phenylpropyl) substituents are effective competitive inhibitors of trypanothione reductase and trypanocidal agents.[1] Bioorganic & Medicinal Chemistry Letters. Link[1]

-

Strømgaard, K., et al. (2005). Polyamine toxins: development of selective antagonists for ionotropic glutamate receptors. The Chemical Record. Link

-

Muth, A., et al. (2014). Design, Synthesis, and Biological Evaluation of Novel Polyamine Transport Inhibitors. Journal of Medicinal Chemistry. Link

Sources

Potential therapeutic targets of phenylalkyl polyamine derivatives

From Ion Channel Blockade to Oncogenic Transport Vectors

Executive Summary

Phenylalkyl polyamine derivatives represent a privileged scaffold in medicinal chemistry, characterized by a "bionic" architecture that merges a lipophilic aromatic head group with a hydrophilic polyamine tail. This unique amphiphilic structure allows these molecules to act as dual-function agents: (1) High-affinity open-channel blockers of ionotropic glutamate receptors (iGluRs) for neuroprotection, and (2) Vectorized cytotoxic agents that hijack the Polyamine Transport System (PTS) in hyper-proliferative cancer cells.

This technical guide dissects the molecular mechanisms, structure-activity relationships (SAR), and validation protocols for these two primary therapeutic targets.

Molecular Architecture & SAR Logic

The efficacy of phenylalkyl polyamines (e.g., Philanthotoxin-343 analogs, N-benzyl-spermines) is governed by the precise spacing of nitrogen atoms and the steric bulk of the aromatic moiety.

-

The "Head" (Aromatic Moiety): Provides hydrophobic anchoring. In ion channels, this interacts with hydrophobic residues (e.g., Tryptophan/Tyrosine) deep within the pore. In PTS targeting, it prevents efflux or enhances lysosomal stability.

-

The "Tail" (Polyamine Chain): Mimics endogenous polyamines (Spermine/Spermidine). The methylene spacing (e.g., 3-4-3 vs. 4-4-4) dictates selectivity.

-

PhTX-343 (3 methylenes - 4 methylenes - 3 methylenes): High affinity for NMDA/AMPA receptors.

-

Naphthyl-derivatives: Enhanced affinity for the PTS transporter in melanoma.[1]

-

Primary Target I: Ionotropic Glutamate Receptors (iGluRs)

Therapeutic Focus: Neuroprotection (Stroke, Glaucoma, ALS), Pain Management.

Phenylalkyl polyamines function as use-dependent, non-competitive antagonists . Unlike competitive antagonists that bind the ligand-binding domain (LBD), these derivatives penetrate the transmembrane pore of activated receptors.

Mechanism of Action: Pore Plugging

The positively charged polyamine tail is attracted to the electronegative selectivity filter of the open channel. Once inside, the aromatic head group engages in

Figure 1: Mechanism of open-channel blockade by phenylalkyl polyamines. The blocker requires the channel to open (agonist presence) before it can bind, creating a "use-dependent" profile.

Experimental Protocol: Patch-Clamp Evaluation

Objective: Determine the IC50 and voltage-dependence of the block.

-

Preparation: Use HEK293 cells transiently transfected with GluN1/GluN2B (NMDA) or GluA1 (AMPA) subunits.

-

Recording Mode: Whole-cell voltage-clamp.

-

Solutions:

-

Protocol Steps:

-

Step A (Control): Apply agonist (Glu/Gly) for 5s. Record peak and steady-state current.

-

Step B (Block): Co-apply agonist + Phenylalkyl derivative (e.g., 0.1 - 100

M). -

Step C (Wash): Wash with buffer for 30s.

-

-

Analysis:

-

Calculate % Inhibition =

. -

Plot I-V curves (-80mV to +40mV). A hallmark of polyamine block is inward rectification (stronger block at negative potentials).

-

Primary Target II: The Polyamine Transport System (PTS)

Therapeutic Focus: Oncology (Melanoma, Pancreatic Cancer).

Cancer cells, particularly those with MYC or BRAF mutations, exhibit upregulated polyamine uptake to fuel rapid proliferation. Phenylalkyl polyamines exploit this as "Trojan Horses."

Mechanism of Action: Vectorized Cytotoxicity

Unlike the channel block where the molecule stops at the pore, here the molecule is transported into the cell.

-

Recognition: The polyamine tail binds to the surface PTS transporter (heparin sulfate proteoglycans/caveolin-1 complex).

-

Internalization: The hydrophobic aromatic head facilitates rapid membrane translocation or endocytosis.

-

Cytotoxicity: Once inside, the derivative induces apoptosis via DNA intercalation, mitochondrial disruption, or lysosomal membrane permeabilization (LMP).

Figure 2: The "Trojan Horse" strategy. The PTS actively pumps the cytotoxic phenylalkyl polyamine into the cancer cell, leading to organelle failure.

Experimental Protocol: Polyamine Uptake Competition Assay

Objective: Verify if the derivative targets the PTS.

-

Cell Line: Use BRAF-mutant melanoma cells (e.g., MALME-3M) vs. wild-type.

-

Tracer: Radiolabeled

-Spermidine or fluorescently tagged polyamine (e.g., BODIPY-spermine). -

Procedure:

-

Seed cells in 24-well plates.

-

Pre-incubate with DFMO (difluoromethylornithine) for 24h to deplete endogenous polyamines and upregulate PTS (sensitizes the assay).

-

Add

-Spermidine (50 nM) -

Incubate for 30 min at 37°C.

-

Wash 3x with ice-cold PBS (stops transport).

-

Lyse cells and measure radioactivity (CPM) via scintillation counting.

-

-

Validation: If the derivative targets PTS, it will dose-dependently reduce

-Spermidine uptake (competitive inhibition).

Comparative Data Profile

The following table summarizes the potency (IC50) of key phenylalkyl polyamine derivatives against their respective targets. Note the shift in potency based on the specific receptor subunit or cell line.

| Compound Class | Specific Derivative | Target | IC50 / Ki Value | Mechanism |

| Wasp Toxin Analog | PhTX-343 | NMDA (GluN1/GluN2B) | ~3.9 - 5.0 | Pore Block |

| Wasp Toxin Analog | PhTX-343 | AMPA (GluA1 homomer) | ~1.09 | Pore Block |

| Synthetic Analog | Ifenprodil | NMDA (GluN2B selective) | 0.15 - 0.3 | Allosteric Modulator |

| Aryl-Polyamine | N1-Naphthyl-Spermine | PTS (Melanoma MALME-3M) | ~0.6 | Transport/Cytotoxicity |

| Aryl-Polyamine | AMXT-1501 | PTS (Pancreatic Cancer) | ~1.0 - 3.0 | Transport Inhibitor |

Data synthesized from electrophysiological recordings and cytotoxicity assays [1][2][4].

References

-

Philanthotoxin-343 attenuates retinal and optic nerve injury, and protects visual function in rats with N-methyl-D-aspartate-induced excitotoxicity. Source: NIH / PubMed URL:[Link]

-

Harnessing the polyamine transport system to treat BRAF inhibitor-resistant melanoma. Source: NIH / PubMed URL:[Link]

-

Structure-activity relationship and site of binding of polyamine derivatives at the nicotinic acetylcholine receptor. Source: European Journal of Biochemistry URL:[4][Link]

-

p97 regulates GluA1 homomeric AMPA receptor formation and plasma membrane expression. Source:[5] Nature Communications URL:[Link]

-

Interactions of polyamines with ion channels. Source: Biochemical Journal URL:[Link]

Sources

- 1. Harnessing the polyamine transport system to treat BRAF inhibitor-resistant melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-activity relationship and site of binding of polyamine derivatives at the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Distinct functional and pharmacological properties of triheteromeric GluN1/GluN2A/GluN2B NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. p97 regulates GluA1 homomeric AMPA receptor formation and plasma membrane expression - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In-Silico Modeling of (3-Aminopropyl)(3-phenylpropyl)amine Binding

This guide provides a comprehensive, technically-grounded workflow for investigating the binding characteristics of the small molecule (3-Aminopropyl)(3-phenylpropyl)amine using state-of-the-art in-silico modeling techniques. Designed for researchers and drug development professionals, this document moves beyond a simple recitation of steps to explain the scientific rationale behind each methodological choice, ensuring a self-validating and robust computational experiment.

Introduction: A Case Study in Computational Drug Discovery

(3-Aminopropyl)(3-phenylpropyl)amine is a small molecule featuring key pharmacophoric elements—a flexible aliphatic chain, a primary amine, and a phenyl group—suggesting potential interaction with biogenic amine transporters or receptors. In the absence of established experimental data, in-silico modeling provides a powerful, resource-efficient first step to generate testable hypotheses about its molecular targets and binding mechanisms.[1]

This guide will use the human Serotonin Transporter (hSERT) as a representative and plausible biological target to illustrate a complete modeling pipeline. hSERT is a well-characterized membrane protein responsible for the reuptake of serotonin from the synaptic cleft and is the primary target for many antidepressant medications.[2][3][4] By modeling the binding of our case molecule to hSERT, we can elucidate potential binding modes, assess interaction stability, and quantify binding affinity. The workflow is broadly applicable to other protein-ligand systems.

The core computational workflow is a multi-stage process that progressively refines our understanding of the molecular interaction, moving from static predictions to dynamic simulations.[5][6] This involves:

-

System Preparation : Preparing the atomic coordinate files for both the protein receptor (hSERT) and the small molecule ligand.

-

Molecular Docking : Predicting the most likely binding pose of the ligand within the protein's active site.[7][8][9][10]

-

Molecular Dynamics (MD) Simulation : Simulating the physical motions of the protein-ligand complex over time to assess the stability of the docked pose.

-

Binding Free Energy Calculation : Quantifying the strength of the protein-ligand interaction.[11][12][13]

Part 1: System Preparation – The Foundation of Accuracy

The quality of the initial structures dictates the reliability of all subsequent computational steps. Meticulous preparation of both the protein receptor and the small molecule ligand is therefore a critical, non-negotiable phase.

Target Selection and Preparation

Causality : The choice of a target structure is paramount. An ideal structure from the Protein Data Bank (PDB) should have high resolution, be co-crystallized with a relevant ligand to define the binding pocket, and have minimal missing residues or structural artifacts. For this study, we select the high-resolution X-ray crystal structure of hSERT in complex with the antidepressant S-citalopram (PDB ID: 5I75).[3][4][14] This structure provides a well-defined outward-open conformation with a clear central binding site.[3][4]

Experimental Protocol: Receptor Preparation

This protocol uses UCSF Chimera, a widely used molecular visualization program, but the principles apply to other software like Maestro or PyMOL.[15][16][17]

-

Fetch Structure : Load PDB ID 5I75 directly into Chimera.

-

Isolate Target Chain : The PDB entry contains the transporter (Chain A), antibody fragments used for crystallization (Chains B and C), and ligands.[4][14] Delete all chains except for Chain A.

-

Remove Unnecessary Molecules : Delete all non-interacting water molecules and co-crystallized ligands (S-citalopram and its bromo-analog). The goal is to prepare the apo-like binding site for our new ligand.

-

Add Hydrogens & Assign Charges : Use the Dock Prep tool in Chimera.[16] This step is crucial for two reasons:

-

Hydrogen Addition : Crystal structures typically do not resolve hydrogen atoms. Adding them is essential for correct hydrogen bonding and electrostatic calculations.[16]

-

Charge Assignment : Assigning partial atomic charges (e.g., using the AMBER ff14SB force field) is necessary for accurately modeling electrostatic interactions.[18]

-

-

Save Prepared Structure : Save the cleaned, hydrogen-added, and charged protein structure as receptor.pdbqt for docking and receptor.pdb for subsequent MD simulations.

Ligand Preparation

Causality : The ligand must be represented by an accurate, low-energy 3D conformation with correct atomic charges. This ensures that the docking algorithm samples from a physically realistic set of starting conformations.

Experimental Protocol: Ligand Preparation

-

Obtain 2D Structure : The SMILES (Simplified Molecular Input Line Entry System) string for (3-Aminopropyl)(3-phenylpropyl)amine is NCCCCNC(CC1=CC=CC=C1).

-

Generate 3D Conformation : Use a tool like Open Babel or the online SMILES converter to generate an initial 3D structure from the SMILES string. Save this as ligand.mol2.

-

Assign Partial Charges & Atom Types : For compatibility with molecular dynamics simulations, robust charge and atom type assignment is critical. The Antechamber tool from the AmberTools suite is the standard for parameterizing small organic molecules with the General Amber Force Field (GAFF).[19][20][21][22]

-

Command : antechamber -i ligand.mol2 -fi mol2 -o ligand_gaff.mol2 -fo mol2 -c bcc -s 2

-

Rationale : This command calculates AM1-BCC charges, which are known to perform well in reproducing molecular electrostatic potentials, and assigns GAFF2 atom types, which are necessary for the MD simulation step.[23]

-

-

Prepare for Docking : Convert the prepared ligand_gaff.mol2 file into the pdbqt format required by AutoDock Vina using MGLTools or a similar utility.[24][25][26] This format includes information on rotatable bonds, which the docking program will sample.

Part 2: Molecular Docking – Predicting the Binding Pose

Molecular docking computationally predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[8][9][10] It is a foundational technique for hypothesis generation in structure-based drug design.[7][10]

Trustworthiness : Docking is a search and scoring problem.[10] The algorithm searches through many possible ligand conformations and orientations within the binding site and "scores" them based on an energy function that approximates binding affinity.[8][9] It is critical to understand that this score is an approximation and the top-ranked pose is a prediction, not a certainty.

Docking Workflow Diagram

Caption: Workflow for Molecular Docking using AutoDock Vina.

Experimental Protocol: Docking with AutoDock Vina

AutoDock Vina is a widely used, efficient, and accurate open-source docking program.[24]

-

Define the Search Space : The docking algorithm needs to know where to search for a binding site. We will define a "grid box" centered on the known central binding site of hSERT, as identified from the co-crystallized ligand in the original PDB structure (5I75).

-

Method : In a visualization tool like PyMOL or Chimera, load the prepared receptor.pdbqt. Identify key residues of the central binding site (e.g., Asp98, Ile172, Tyr176, Phe335).

-

Configuration : Create a text file named config.txt. Define the center and dimensions of the box to encompass these residues. A typical size is 25 x 25 x 25 Ångstroms.

-

Expertise : The exhaustiveness parameter controls the thoroughness of the search. A higher value increases computational time but improves the chance of finding the true energy minimum. A value of 16 is a good balance for a single docking run.[25]

-

-

Run Docking : Execute Vina from the command line: vina --config config.txt --log results.log

-

Analyze Results : Vina will output a all_poses.pdbqt file containing the top-ranked binding poses (typically 9) and their corresponding binding affinity scores in kcal/mol. The results.log file will contain a summary table.

Data Presentation: Docking Results

The output should be analyzed both quantitatively and qualitatively.

Table 1: Predicted Binding Poses and Affinities

| Pose Rank | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) |

|---|---|---|

| 1 | -8.5 | 0.00 |

| 2 | -8.2 | 1.21 |

| 3 | -8.1 | 1.87 |

| 4 | -7.9 | 2.54 |

| ... | ... | ... |

Qualitative Analysis : The top-ranked pose should be visually inspected. Does it make sense chemically? Look for key interactions:

-

Ionic Interaction : The protonated amine of the ligand forming a salt bridge with an acidic residue like Asp98 in SERT.

-

Hydrogen Bonds : Interactions between the amine groups and polar residues.

-

Pi-Stacking/Hydrophobic Interactions : The phenyl ring of the ligand interacting with aromatic residues like Tyr176 or Phe335 in the binding pocket.

The pose with the best score and the most chemically sound interactions should be selected for the next, more rigorous stage: Molecular Dynamics simulation.

Part 3: Molecular Dynamics (MD) Simulation – From a Static Pose to a Dynamic System

While docking provides a valuable static snapshot, MD simulations offer a dynamic view of the complex, accounting for the flexibility of both the protein and the ligand in a simulated aqueous environment.[27] This step is essential for validating the stability of the docked pose.

Expertise & Experience : The choice of force field is one of the most critical decisions in an MD simulation.[18][27] It is a set of parameters that defines the potential energy of the system.[27] For a protein-ligand complex, a hybrid approach is required: one force field for the protein and another for the small molecule. We will use AMBER ff14SB for the protein (a standard for biomolecules) and GAFF2 for our ligand, ensuring compatibility.[18][19][28][29]

MD Simulation Workflow Diagram

Caption: Workflow for setting up and running an MD Simulation.

Experimental Protocol: MD Simulation with GROMACS

GROMACS is a high-performance and widely used MD simulation engine.[30][31][32] The following protocol outlines the key steps.

-

System Building :

-

Combine Coordinates : Merge the PDB files of the prepared receptor and the selected best-docked ligand pose into a single complex.pdb file.[30]

-

Generate Topology : Use the GROMACS pdb2gmx tool to generate the protein topology using the AMBER ff14SB force field. Combine this with the ligand topology files (generated previously using Antechamber/GAFF).[32]

-

Define Simulation Box : Create a periodic boundary box (e.g., a dodecahedron) around the complex, ensuring a minimum distance of 1.0 nm between the protein and the box edge.

-

Solvation : Fill the box with a pre-equilibrated water model, such as TIP3P.

-

Ionization : Add ions (e.g., Na+ or Cl-) to neutralize the net charge of the system and mimic a physiological salt concentration (e.g., 0.15 M).

-

-

Simulation Execution : This is a multi-step process to gently relax the system before the final data collection run.[31][33]

-

Energy Minimization : Perform a steep descent energy minimization to remove any steric clashes or unfavorable geometries introduced during system setup.[33]

-

NVT Equilibration : Perform a short simulation (e.g., 1 ns) at constant Number of particles, Volume, and Temperature (NVT ensemble). This allows the solvent to equilibrate around the fixed protein-ligand complex. Monitor the system temperature to ensure it reaches the target value (e.g., 310 K).

-

NPT Equilibration : Perform a longer simulation (e.g., 5-10 ns) at constant Number of particles, Pressure, and Temperature (NPT ensemble). This relaxes the system density to the correct value. Monitor the pressure and density to confirm equilibration.[31]

-

Production MD : Run the final simulation for data collection (e.g., 100-500 ns) with all restraints removed. Save the coordinates (trajectory) at regular intervals (e.g., every 10 ps).

-

Part 4: Analysis and Quantification

The raw output of an MD simulation is a trajectory file containing atomic coordinates over time. Meaningful biological insights are extracted through careful analysis of this trajectory.

Trajectory Analysis: Assessing Stability

Trustworthiness : A stable simulation is a prerequisite for any further analysis. The Root Mean Square Deviation (RMSD) is a key metric for evaluating convergence and stability.

-

RMSD : Calculate the RMSD of the protein backbone atoms relative to the starting structure. A stable system will show the RMSD plateauing after an initial rise. Also, calculate the RMSD of the ligand's heavy atoms relative to the protein's binding pocket. A low, stable RMSD (< 2-3 Å) indicates the ligand remains bound in a consistent pose throughout the simulation.[34]

-

Hydrogen Bond Analysis : Monitor the formation and persistence of hydrogen bonds between the ligand and protein over time. Stable hydrogen bonds with key residues support the validity of the binding mode.

-

Visual Inspection : Visually inspect the trajectory to observe the ligand's behavior and any significant conformational changes in the protein.

Binding Free Energy Calculation

Causality : To quantify the binding strength, we can use end-point methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA).[11][12][13][35] This method calculates the binding free energy by combining molecular mechanics energy terms with a continuum solvation model.[13][36]

Experimental Protocol: MM/PBSA Calculation

-

Extract Snapshots : Select frames from the stable portion of the production MD trajectory (e.g., the last 50 ns).

-